Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride
Overview
Description
Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It has a molecular weight of 284.78200 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. This is followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The InChI code for Benzyl (piperidin-4-ylmethyl)carbamate is1S/C14H20N2O2/c17-14 (16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2, (H,16,17)
. The InChI key is BZHPVEHRXAKHMV-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can be converted to Piperidin-4-ylmethyl-carbamic acid benzyl ester through a reaction with hydrogen chloride in 1,4-dioxane .Physical and Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is 0.25 mg/ml or 0.000879 mol/l .Scientific Research Applications
Catalytic Applications : Zhang et al. (2006) demonstrated that the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which includes compounds similar to Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, is effective for forming piperidine derivatives. This process is significant for the synthesis of complex organic compounds (Zhang et al., 2006).
Piperidine Synthesis : Brizgys et al. (2012) reported on the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides, highlighting the relevance of compounds like this compound in creating structurally diverse piperidines (Brizgys et al., 2012).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to this compound, for their anti-acetylcholinesterase (anti-AChE) activity. This research is crucial for the development of potential antidementia agents (Sugimoto et al., 1990).
Antitubercular Agents : Revathi et al. (2015) developed novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives, including compounds akin to this compound, and evaluated them as antitubercular agents, demonstrating significant potential in tuberculosis therapy (Revathi et al., 2015).
Pharmacological Properties : Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, for evaluating their effect on gastrointestinal motility. Such studies are significant for developing novel prokinetic agents (Sonda et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBVLNTAHWVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662463 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155456-34-1 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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